molecular formula C9H15ClO3 B12552394 Carbonic acid, 2-chloroethyl cyclohexyl ester CAS No. 142269-40-7

Carbonic acid, 2-chloroethyl cyclohexyl ester

Cat. No.: B12552394
CAS No.: 142269-40-7
M. Wt: 206.66 g/mol
InChI Key: IJDRTYIIAPJELW-UHFFFAOYSA-N
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Description

Carbonic acid, 2-chloroethyl cyclohexyl ester: is an organic compound with the molecular formula C₉H₁₅ClO₃ and a molecular weight of 206.67 g/mol . This compound is a type of carbonate ester, which is characterized by the presence of a carbonyl group flanked by two alkoxy groups. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2-chloroethyl cyclohexyl ester typically involves the reaction of cyclohexanol with 2-chloroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

Cyclohexanol+2-Chloroethyl chloroformateCarbonic acid, 2-chloroethyl cyclohexyl ester+HCl\text{Cyclohexanol} + \text{2-Chloroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Cyclohexanol+2-Chloroethyl chloroformate→Carbonic acid, 2-chloroethyl cyclohexyl ester+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Carbonic acid, 2-chloroethyl cyclohexyl ester can undergo hydrolysis in the presence of water, leading to the formation of cyclohexanol and 2-chloroethanol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction: Reduction of the ester can lead to the formation of alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products:

    Hydrolysis: Cyclohexanol and 2-chloroethanol.

    Substitution: Various substituted products depending on the nucleophile.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis.
  • Employed in the preparation of other esters and carbonates.

Biology and Medicine:

  • Potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

Industry:

  • Utilized in the production of polymers and resins.
  • Acts as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of carbonic acid, 2-chloroethyl cyclohexyl ester involves its reactivity as an ester. The compound can undergo hydrolysis, substitution, and reduction reactions, which are facilitated by the presence of the carbonyl group. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a cyclohexyl group and a 2-chloroethyl group makes carbonic acid, 2-chloroethyl cyclohexyl ester unique in its reactivity and applications. The combination of these groups allows for specific interactions in chemical reactions and industrial applications.

Properties

CAS No.

142269-40-7

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

2-chloroethyl cyclohexyl carbonate

InChI

InChI=1S/C9H15ClO3/c10-6-7-12-9(11)13-8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

IJDRTYIIAPJELW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)OCCCl

Origin of Product

United States

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